Alaphosphin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alaphosphin can be synthesized through the condensation of L-alanine with 1-aminoethylphosphonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions to prevent the degradation of the sensitive phosphonic acid moiety.

Industrial Production Methods

Industrial production of this compound involves the use of biosynthetic enzymes from the dehydrophos pathway. The enzyme DhpH-C catalyzes the condensation of Leu-tRNA with 1-aminoethylphosphonate to form the phosphonodipeptide . This method allows for the efficient and scalable production of this compound and its analogs.

Analyse Chemischer Reaktionen

Types of Reactions

Alaphosphin undergoes several types of chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by peptidases, releasing the constituent amino acids.

Oxidation: This compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions with the presence of peptidases or under acidic conditions.

Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Mechanism of Action

Alaphosphin exhibits bactericidal effects primarily against gram-negative bacteria while being largely bacteriostatic against gram-positive organisms. It works by inhibiting specific bacterial enzymes, including racemases, which are crucial for bacterial cell wall synthesis and metabolism .

Clinical Applications

Research indicates that this compound is effective against a range of pathogens commonly associated with urinary tract infections, such as Escherichia coli and Klebsiella pneumoniae. Its potency can be affected by factors like inoculum size and pH levels .

Selective Inhibition in Mixed Cultures

This compound has been utilized in diagnostic microbiology to selectively inhibit certain bacterial strains while allowing others to grow. For instance, it can inhibit Enterococcus faecalis while permitting the growth of Staphylococcus aureus in mixed cultures. This selectivity is particularly useful for isolating specific pathogens in clinical samples .

Study on Antimicrobial Resistance

A study demonstrated that this compound could act synergistically with other antibiotics, such as meropenem, enhancing its effectiveness against resistant strains of bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). The minimum inhibitory concentration (MIC) values indicated potent activity against resistant isolates .

Laboratory Efficacy Trials

In laboratory settings, this compound was tested against various bacterial strains. Results showed that it effectively inhibited growth at concentrations as low as 2 mM for Klebsiella pneumoniae, while higher concentrations were necessary for other strains like Staphylococcus aureus. .

Data Tables

| Bacterial Strain | MIC (mg/L) | Effect |

|---|---|---|

| E. coli | 0.25 | Inhibited |

| Klebsiella pneumoniae | 8 | Moderately inhibited |

| Enterococcus faecalis | 0.5 | Strongly inhibited |

| Staphylococcus aureus | 10 | Partially inhibited |

Wirkmechanismus

Alaphosphin exerts its antibacterial effects by inhibiting peptidoglycan biosynthesis in bacterial cell walls . It is actively transported into bacterial cells by peptide permeases and hydrolyzed by intracellular aminopeptidases to release 1-aminoethylphosphonic acid . This compound then inhibits alanine racemase and uridine diphosphate-N-acetylmuramoylalanine synthetase, key enzymes in the peptidoglycan biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fosfomycin: Another phosphonate antibiotic that inhibits bacterial cell wall synthesis but targets a different enzyme, MurA.

Phosphonothrixin: A natural product with a similar phosphonate structure but different biological activity.

Uniqueness of Alaphosphin

This compound is unique in its dual inhibition of alanine racemase and uridine diphosphate-N-acetylmuramoylalanine synthetase, making it effective against a broader range of bacteria compared to other phosphonate antibiotics . Its stability to intestinal and kidney peptidases also enhances its potential as an oral antibacterial agent .

Biologische Aktivität

Alaphosphin, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide that exhibits significant antibacterial properties. This compound has garnered attention due to its unique mechanism of action against various bacterial strains, particularly both gram-positive and gram-negative bacteria. The following sections detail the biological activity of this compound, supported by research findings and case studies.

This compound's antibacterial efficacy is primarily attributed to its ability to inhibit peptidoglycan biosynthesis in bacterial cells. The compound is actively transported into these cells via stereospecific peptide permeases, where it undergoes hydrolysis by intracellular aminopeptidases to yield L-1-aminoethylphosphonic acid (AEP) . The mechanism can be summarized in three stages:

- Active Transport : this compound is taken up by bacteria through peptide transport systems.

- Hydrolysis : Inside the bacterial cell, this compound is hydrolyzed into AEP.

- Inhibition of Enzymatic Activity : AEP inhibits key enzymes involved in cell wall synthesis, notably alanine racemase and uridine diphosphate-N-acetylmuramyl-l-alanine synthetase .

Target Sites

- Alanine Racemase (EC 5.1.1.1) : AEP acts as a competitive inhibitor in gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while it irreversibly inhibits the enzyme in gram-positive bacteria like Staphylococcus aureus .

- Uridine Diphosphate-N-acetylmuramyl-l-alanine Synthetase (EC 6.3.2.8) : This enzyme is another target affected by AEP, further disrupting peptidoglycan synthesis .

In Vitro Studies

Research has demonstrated that this compound exhibits bactericidal activity against susceptible gram-negative bacteria and bacteriostatic effects against gram-positive strains. For instance:

- Klebsiella pneumoniae : Complete inhibition was observed at concentrations of 2 mM or more.

- Staphylococcus aureus : Although sensitive to this compound, it showed less efficient uptake compared to other organisms, requiring higher concentrations (10 mM) for complete inhibition .

Comparative Efficacy Table

| Bacterial Strain | Inhibition Concentration (mM) | Mechanism of Action | Sensitivity to AEP |

|---|---|---|---|

| Klebsiella pneumoniae | 2 | Hydrolysis to AEP | Insensitive |

| Staphylococcus aureus | 10 | Hydrolysis to AEP | Sensitive |

| Bacillus subtilis | >5 | Not significantly affected | Insensitive |

| Salmonella typhimurium | 5 | Hydrolysis to AEP | Resistant |

Case Study 1: Efficacy Against Gram-Negative Bacteria

In one study involving various strains of Klebsiella, this compound demonstrated significant antibacterial activity, effectively inhibiting growth at concentrations as low as 2 mM. The study highlighted the importance of peptide permeases in facilitating the uptake of this compound into the bacterial cells .

Case Study 2: Resistance Mechanisms

Another investigation focused on Salmonella typhimurium, which displayed resistance to AEP despite being susceptible to this compound. This resistance was attributed to the organism's inability to hydrolyze this compound effectively, underscoring the variability in response among different bacterial species .

Eigenschaften

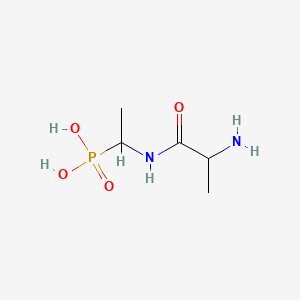

IUPAC Name |

1-(2-aminopropanoylamino)ethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860756 | |

| Record name | N-(1-Phosphonoethyl)alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-43-1, 66023-94-7 | |

| Record name | Phosphonic acid, [1-[(2-amino-1-oxopropyl)amino]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaphosphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC312628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.